2-(Chloromethyl)-6-ethylbenzo[d]thiazole

Lipophilicity Physicochemical Properties Drug-Likeness

Sourcing high-quality, reactive benzothiazole scaffolds for CNS and antimicrobial SAR often stalls due to unsuitable physicochemical profiles. This 97% pure compound directly solves that bottleneck. Its C2 chloromethyl group enables rapid nucleophilic diversification, while the C6 ethyl substituent optimizes lipophilicity (LogP 3.60) and CNS permeability (TPSA 12.89 Ų), ensuring downstream derivatives possess favorable ADME properties. - Enables efficient parallel library synthesis for hit-to-lead optimization. - Meets key fragment-likeness criteria (MW <300 Da, low rotatable bonds). - Reliable commercial availability supports seamless scale-up feasibility studies.

Molecular Formula C10H10ClNS
Molecular Weight 211.71 g/mol
Cat. No. B12976881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-ethylbenzo[d]thiazole
Molecular FormulaC10H10ClNS
Molecular Weight211.71 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)CCl
InChIInChI=1S/C10H10ClNS/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3
InChIKeyQBYIYSCMNRJSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-6-ethylbenzo[d]thiazole (CAS 1188228-09-2): A Dual-Functional Benzothiazole Building Block with a Reactive C2 Electrophilic Handle and a Lipophilicity-Modulating C6 Ethyl Group


2-(Chloromethyl)-6-ethylbenzo[d]thiazole (CAS 1188228-09-2, molecular formula C₁₀H₁₀ClNS, molecular weight 211.71 g/mol) is a heterocyclic benzothiazole derivative that incorporates a reactive chloromethyl group at the C2 position and an ethyl substituent at the C6 position of the fused benzene ring . Benzothiazoles constitute a privileged pharmacophore scaffold in medicinal chemistry, and the strategic placement of the C2 chloromethyl group renders this compound a versatile electrophilic building block for nucleophilic substitution-based derivatization . The compound is commercially available from multiple vendors at 97% purity, typically supplied in 10 mg to 250 mg quantities for research use .

Why 2-(Chloromethyl)-6-ethylbenzo[d]thiazole Cannot Be Replaced by Unsubstituted, Methyl, or Positional Isomer Analogs Without Altering Reactivity and Physicochemical Profile


The benzothiazole chemical space contains numerous chloromethyl-substituted variants, but small structural changes produce substantial differences in lipophilicity, steric bulk, and electronic properties. The C6 ethyl group in 2-(Chloromethyl)-6-ethylbenzo[d]thiazole adds 28 Da of molecular weight and contributes approximately 0.25–0.56 additional LogP units compared to the unsubstituted 2-(chloromethyl)benzothiazole (LogP 3.04) and correspondingly distinct values relative to the 6-methyl analog (LogP 3.23–3.34) . These differences directly affect membrane permeability, protein binding, and pharmacokinetic behavior of downstream derivatives. Furthermore, the position of the chloromethyl group is critical: 6-(chloromethyl)benzothiazole positional isomers exhibit different reactivity and steric accessibility profiles in nucleophilic substitution reactions . Generic substitution therefore risks altering both the synthetic efficiency and biological outcomes of compound development programs.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-6-ethylbenzo[d]thiazole Against Closest Analogs


Lipophilicity (LogP) Differentiation: C6 Ethyl vs. C6 Methyl vs. Unsubstituted 2-(Chloromethyl)benzothiazole Analogs

The target compound exhibits a computed LogP of approximately 3.60, which is higher than that of its closest commercially available analogs: 2-(chloromethyl)-6-methylbenzo[d]thiazole (LogP 3.23–3.34) and the unsubstituted 2-(chloromethyl)benzothiazole (LogP 3.04) . This LogP increase of approximately 0.26–0.56 log units translates to roughly 1.8–3.6× greater octanol-water partition coefficient, indicative of enhanced membrane permeability potential for downstream derivatives .

Lipophilicity Physicochemical Properties Drug-Likeness

Topological Polar Surface Area (TPSA) Differentiation: Minimal TPSA Maximizes Membrane Permeability Potential

The target compound has a topological polar surface area (TPSA) of 12.89 Ų, which is markedly lower than the unsubstituted 2-(chloromethyl)benzothiazole (TPSA 41.13 Ų) and the 6-methyl analog (TPSA 41.13 Ų) . This TPSA value falls well below the commonly cited threshold of 140 Ų for oral bioavailability and 60–70 Ų for blood-brain barrier penetration [1]. The extremely low TPSA is a direct consequence of the C6 ethyl group contributing only non-polar surface area, making this compound a preferred starting point for CNS-penetrant or orally bioavailable derivative design.

TPSA Drug-Likeness Passive Permeability

C2 Chloromethyl Reactivity Advantage Over C2 Chloro Analogs in Nucleophilic Substitution Reactions

The 2-chloromethyl group in benzothiazole derivatives serves as a superior electrophilic handle compared to directly attached 2-chloro substituents. The methylene spacer (-CH₂-) between the benzothiazole ring and the chlorine atom alleviates the electron-withdrawing resonance effect of the thiazole nitrogen, resulting in enhanced SN2 reactivity and reduced elimination side products . This is demonstrated by the successful application of 2-chloromethylbenzothiazoles in vicarious nucleophilic substitution (VNS) reactions with nitroarenes, where the chloromethyl group acts as an effective leaving group precursor [1]. In contrast, 2-chloro-6-ethylbenzothiazole (CAS 890091-97-1), where chlorine is directly attached to the thiazole C2, exhibits attenuated reactivity due to partial double-bond character of the C-Cl bond from resonance with the ring nitrogen [2].

Synthetic Chemistry Nucleophilic Substitution Electrophilic Reactivity

Antimicrobial SAR: 6-Alkyl Substitution Enhances Biological Activity Relative to Unsubstituted Benzothiazoles

Published structure-activity relationship (SAR) studies on benzothiazole derivatives consistently demonstrate that substitution at the 6-position of the benzothiazole ring significantly modulates antimicrobial potency. Specifically, electron-withdrawing and alkyl substituents at position 6 of 2-benzothiazolethiol derivatives increased antimicrobial efficiency against both Gram-positive and Gram-negative bacteria, mycobacteria, and fungi [1]. In a separate study, all benzothiazole compounds bearing bulky substituents at the 6-position of the aryl moiety showed high antifungal activity against Candida spp. [2]. The 6-ethyl substituent in the target compound provides intermediate steric bulk and lipophilicity, positioning it as a scaffold for generating derivatives with potentially balanced antimicrobial and pharmacokinetic profiles.

Antimicrobial Structure-Activity Relationship Medicinal Chemistry

Molecular Weight and Rotatable Bond Differentiation vs. 6-Isopropyl Analog for Fine-Tuning Drug-Likeness

Compared to the 6-isopropyl analog 2-(chloromethyl)-6-(1-methylethyl)benzo[d]thiazole (CAS 110704-26-2, MW 225.74 g/mol, formula C₁₁H₁₂ClNS), the target compound (MW 211.71 g/mol, formula C₁₀H₁₀ClNS) has a lower molecular weight by approximately 14 Da and one fewer carbon atom and two fewer hydrogen atoms . This difference results in a lower calculated LogP for the target compound (3.60 vs. an estimated ~3.85–4.00 for the isopropyl analog, based on the Hansch π contribution of ~0.5 per additional methylene) and a more favorable molecular weight for compliance with Lipinski's Rule of Five (MW <500 threshold) and fragment-based drug discovery guidelines (MW <300 preferred) [1]. The ethyl group preserves sufficient lipophilicity for membrane interaction while avoiding the excessive steric bulk that can hinder target binding pocket accommodation.

Drug-Likeness Lead Optimization Physicochemical Properties

Commercially Defined Purity Specification (97%) and Packaging Options for Reproducible Research Procurement

The target compound is commercially available from J&K Scientific via Leyan (Product No. 1759662) at a certified purity of 97%, with defined packaging options of 10 mg, 50 mg, and 250 mg . This contrasts with many less common benzothiazole chloromethyl derivatives that are only available via custom synthesis with variable purity and undefined lead times. The commercial availability with documented purity specification and batch-level quality control enables reproducible research and reduces the procurement burden associated with custom-synthesized analogs . The compound also has an established MDL number and defined storage conditions, further supporting standardized handling protocols across laboratories.

Procurement Quality Control Reproducibility

Optimal Research and Procurement Application Scenarios for 2-(Chloromethyl)-6-ethylbenzo[d]thiazole Based on Differential Evidence


CNS-Penetrant Drug Discovery: Exploiting Ultra-Low TPSA for Blood-Brain Barrier Permeability

The TPSA of 12.89 Ų positions this compound well below the established BBB permeability threshold of 60–70 Ų, making it a rational scaffold choice for CNS drug discovery programs targeting neurological disorders, psychiatric conditions, or brain tumors. Medicinal chemists can leverage the C2 chloromethyl group for rapid SAR exploration through nucleophilic substitution with amine, thiol, or alcohol nucleophiles while maintaining the favorable CNS physicochemical profile conferred by the C6 ethyl group .

Antimicrobial Lead Generation: 6-Ethyl Substitution for Enhanced Antibacterial and Antifungal Activity

Published SAR evidence demonstrates that 6-substitution on the benzothiazole scaffold enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The 6-ethyl group provides an optimal balance of steric bulk and lipophilicity for antimicrobial target engagement. Research groups screening for novel antibacterial or antifungal leads can use this compound as a key intermediate for parallel library synthesis, with the reactive chloromethyl group enabling late-stage diversification [1].

Fragment-Based Drug Discovery: Favorable Physicochemical Metrics for Screening Library Inclusion

With a molecular weight of 211.71 g/mol (below the 300 Da fragment guideline), LogP of 3.60, and only 2 rotatable bonds, this compound meets key fragment-likeness criteria. The combination of a reactive synthetic handle (C2 chloromethyl) and a lipophilicity-modulating substituent (C6 ethyl) makes it an ideal fragment for hit elaboration via structure-based drug design. Its commercial availability at defined purity supports incorporation into fragment screening collections [2].

Agrochemical Intermediate Synthesis: Building Block for Fungicide and Herbicide Development

Benzothiazole derivatives are established intermediates in agrochemical synthesis, including fungicides and herbicides. The C2 chloromethyl group provides a versatile attachment point for introducing agrochemical pharmacophores, while the C6 ethyl substituent contributes to the physicochemical properties necessary for foliar uptake and environmental stability. The compound's documented commercial availability at 97% purity supports process chemistry development and scale-up feasibility studies .

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